molecular formula C16H21ClFN3 B4061825 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine

Cat. No.: B4061825
M. Wt: 309.81 g/mol
InChI Key: CBQJVLRSOMVETG-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine is a useful research compound. Its molecular formula is C16H21ClFN3 and its molecular weight is 309.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.1408035 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Modification and Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including aromatic ones similar to N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine, to form amine-treated polymers. These polymers exhibited increased thermal stability and promising biological activities, suggesting their utility in medical applications due to enhanced antibacterial and antifungal properties (Aly, El-Mohdy, & Aly, 2015).

Ligand Synthesis and Metal Complexation

The synthesis of flexible bis(pyrazol-1-yl)alkanes and related ligands, involving reactions of pyrazoles with halogenated compounds in a superbasic medium, was explored. These ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, demonstrate potential in forming complexes with metals, which could be relevant for catalysis or materials science applications (Potapov et al., 2007).

Nucleophilic Substitution Reactions

Research on the substitution reactions of 1,1-dicyano-2-p-dimethylaminophenyl-2-halogenoethylenes by anilines in alcohols provided insights into the reaction mechanisms involving compounds structurally related to this compound. These findings could inform the design of novel synthetic pathways in organic chemistry (Rappoport & Ta-Shma, 1971).

Generation of Structurally Diverse Compounds

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a structurally diverse library of compounds highlights the versatility of pyrazole-based amines in synthesizing novel organic molecules with potential application in drug discovery and materials science (Roman, 2013).

Noncovalent Interaction Studies

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including compounds structurally akin to the subject amine, provided insights into molecular stability and interactions critical for the development of pharmaceuticals and molecular engineering (El-Emam et al., 2020).

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3/c1-11(10-14-6-4-5-7-15(14)18)19-8-9-21-13(3)16(17)12(2)20-21/h4-7,11,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJVLRSOMVETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(C)CC2=CC=CC=C2F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine
Reactant of Route 6
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N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine

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